molecular formula C22H20N4O2S B2894536 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 893930-83-1

2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No. B2894536
M. Wt: 404.49
InChI Key: TXXCNMSQMHDUSE-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives, including structures related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study by Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing that some synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry and Synthesis

The synthesis and characterization of novel pyrazolopyrimidines incorporating phenylsulfonyl and other moieties have been extensively studied. A notable example includes the work by Alsaedi et al. (2019), where novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized, revealing several derivatives with activity exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Docking Studies and Biological Activities

Thiazolo-pyrimidine analogues have been designed, synthesized, and subjected to docking studies against proteins like DNA gyrase, with some compounds emerging as broad-spectrum antibacterial agents and others showing significant antifungal activity compared to standard drugs (Bhadraiah et al., 2020).

Synthetic Methodologies

Efficient synthetic methodologies for generating compounds with potential biological activities have been developed. For example, the one-pot synthesis approach for generating fused pyrimidine derivatives has been explored, with these compounds evaluated for their Aurora-A kinase inhibition, demonstrating potential anticancer applications (Shaaban et al., 2011).

Novel Heterocyclic Compounds

Research has led to the synthesis of novel heterocyclic compounds incorporating sulfonamido moieties, aiming for antibacterial applications. Some synthesized compounds have shown high activities, highlighting the versatility and potential of pyrazole and pyrimidine derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as anticancer agents . Future research could focus on optimizing the synthesis process, exploring other biological activities, and conducting detailed safety and toxicity studies.

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-4-9-19(15(2)10-14)26-21-18(11-25-26)22(24-13-23-21)29-12-20(27)16-5-7-17(28-3)8-6-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCNMSQMHDUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

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